
Mead acid
Overview
Description
(5Z,8Z,11Z)-icosatrienoic acid is a 5,8,11-eicosatrienoic acid in which all three double bonds adopt cis-configuration. It is a conjugate acid of a (5Z,8Z,11Z)-icosatrienoate.
Mead Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 9th, 12th and 15th positions from the methyl end, with all bonds in the cis- configuration.
Mechanism of Action
Target of Action
Mead acid, also known as 5,8,11-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid . It primarily targets various normal tissues where it is distributed and can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes play a significant role in the inflammatory process .
Mode of Action
This compound interacts with its targets, primarily through the action of lipoxygenase and cyclooxygenase enzymes . These enzymes convert this compound into several specific lipid mediators . The interaction of this compound with these enzymes results in the production of various hydroxyeicosatetraenoic acid (HETE) and hydroperoxy (HpETE) products .
Biochemical Pathways
This compound is involved in the biosynthesis of polyunsaturated fatty acids . In conditions of essential fatty acid deficiency, mammals elongate and desaturate oleic acid to synthesize this compound . This process involves the action of Δ6-desaturase, elongase, and Δ5-desaturase . The resulting this compound can then be converted into several specific lipid mediators by the action of lipoxygenase and cyclooxygenase .
Pharmacokinetics
The absorption and distribution of this compound are widespread physiologically and are similar to that of other C20 polyunsaturated fatty acids, such as arachidonic acid (ARA) and eicosapentaenoic acid (EPA) . This suggests that this compound has similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to these other fatty acids.
Result of Action
The action of this compound has been linked to various physiological and pathological effects. It is suggested to have effects on inflammation, cancer, dermatitis, and cystic fibrosis . For instance, this compound has been found to decrease osteoblastic activity, which may be important in treating conditions where inhibition of bone formation is desired .
Action Environment
The action of this compound is influenced by the presence of essential fatty acids in the diet. Under conditions of essential fatty acid deprivation, mammals will elongate and desaturate oleic acid to make this compound . This has been documented to a lesser extent in vegetarians and semi-vegetarians following an unbalanced diet . Therefore, dietary and nutritional factors significantly influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Mead acid can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . It interacts with these enzymes to form various hydroxyeicosatetraenoic acid (HETE) and hydroperoxy (HpETE) products .
Cellular Effects
This compound has been found to decrease osteoblastic activity . This may be important in treating conditions where inhibition of bone formation is desired . It also plays a role in inflammation, cancer, dermatitis, and cystic fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various enzymes and proteins. It can bind to lipoxygenase and cyclooxygenase, leading to the formation of HETE and HpETE products .
Temporal Effects in Laboratory Settings
It is known that this compound is synthesized in response to essential fatty acid deficiency .
Dosage Effects in Animal Models
It is known that this compound is synthesized in response to essential fatty acid deficiency .
Metabolic Pathways
This compound is involved in the metabolic pathways of polyunsaturated fatty acids . It is synthesized from oleic acid in the presence of essential fatty acid deficiency .
Transport and Distribution
It is known that this compound is synthesized in response to essential fatty acid deficiency .
Subcellular Localization
It is known that this compound is synthesized in response to essential fatty acid deficiency .
Biological Activity
Biosynthesis and Metabolism
Mead acid is synthesized from oleic acid (18:1n-9) through the action of specific desaturation and elongation enzymes, namely Fads1, Fads2, and Elovl5. Under EFA-deficient conditions, the substrate specificity of Elovl5 changes, allowing for the conversion of oleic acid to this compound. This metabolic pathway is crucial for maintaining cellular functions when essential PUFAs are lacking .
Table 1: Enzymatic Pathway for this compound Synthesis
Enzyme | Reaction | Substrate | Product |
---|---|---|---|
Fads1 | Desaturation | 18:1n-9 | 18:2n-9 |
Fads2 | Desaturation | 18:2n-9 | 18:3n-6 |
Elovl5 | Elongation | 18:3n-6 | 20:3n-9 (this compound) |
Anti-inflammatory Effects
This compound has been shown to exhibit both pro-inflammatory and anti-inflammatory properties. Oxidative metabolites of this compound can modulate inflammatory signaling pathways, indicating its dual role in inflammation regulation . In animal models, intraperitoneal injection of this compound has been effective in ameliorating allergic skin inflammation .
Cancer Research
Recent studies have demonstrated that this compound can inhibit tumorigenesis in specific cancer types. In a dietary intervention study using a rat model of breast cancer induced by DMBA (7,12-dimethylbenz[a]anthracene), a diet supplemented with this compound significantly suppressed tumor growth and reduced cancer cell proliferation . This suggests that this compound may play a role in cancer prevention strategies.
Case Study: Maternal Fatty Acid Status
A significant correlation was found between maternal this compound levels during pregnancy and the development of inflammatory lung disorders in children. In a cohort study analyzing maternal plasma samples, higher levels of this compound at birth were associated with increased risks of asthma and lung infections in boys . This highlights the importance of this compound not only as a biomarker for EFA deficiency but also as a potential contributor to pediatric inflammatory conditions.
Physiological Roles
This compound is distributed across various tissues and is incorporated into membrane phospholipids. It serves as a compensatory fatty acid when essential PUFAs are deficient, thereby maintaining membrane integrity and function . The presence of this compound in tissues such as the liver and spleen underscores its physiological significance.
Table 2: Physiological Roles of this compound
Tissue | Role |
---|---|
Liver | Maintains lipid metabolism |
Spleen | Supports immune function |
Skin | Contributes to barrier function |
Scientific Research Applications
Cancer Research
Anticancer Properties:
Mead acid has been studied for its potential anticancer effects, particularly in breast cancer models. Research indicates that dietary supplementation with this compound can suppress the growth of breast cancer cells. For instance, a study demonstrated that a diet containing 2.4% this compound significantly inhibited the proliferation of N-methyl-N-nitrosourea-induced luminal A mammary cancer in female Sprague-Dawley rats .
-
In Vitro Studies:
- This compound has shown cytostatic effects on KPL-1 human breast cancer cells by reducing cell proliferation without inducing apoptosis .
- Another study reported that this compound inhibited the growth of MCF-7 breast cancer cells while promoting the proliferation of certain bladder and colon cancer cells under specific conditions .
- In Vivo Studies:
Inflammation and Immune Response
Role in Inflammatory Diseases:
Recent studies have highlighted the potential role of this compound in modulating inflammation. It has been suggested that this compound may act as an endogenous multifunctional fatty acid involved in various inflammatory conditions.
- Cystic Fibrosis:
- Liver Injury Models:
Essential Fatty Acid Deficiency
Marker for Deficiency:
this compound is recognized as a marker for essential fatty acid deficiency. Its presence in plasma is often used to assess the status of essential fatty acids in individuals.
- Clinical Implications:
- Elevated levels of this compound are typically observed in individuals with essential fatty acid deficiency, which can lead to various health issues such as skin disorders and growth abnormalities . The ratios of this compound to arachidonic acid are utilized to identify deficiencies in clinical settings.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Mead acid in laboratory settings?
this compound can be synthesized via microbial fermentation using oleic acid as a precursor under conditions mimicking essential fatty acid deficiency (EFAD). Key steps include:
- Fermentation Setup : Use ethanologenic microorganisms (e.g., engineered yeast strains) with carbohydrate substrates like corn syrup .
- Acid Hydrolysis : Post-fermentation, treat the product with sub-boiling distilled acids (e.g., HCl) to minimize contamination .
- Validation : Confirm purity via gas chromatography-mass spectrometry (GC-MS) and compare retention indices with standards . Note: Ensure sterility and controlled pH to avoid byproduct formation.
Q. How can this compound be accurately quantified in biological samples?
Q. What analytical strategies resolve contradictions in reported this compound bioactivity across studies?
Discrepancies often arise from:
- Matrix Effects : Lipid extraction efficiency varies (e.g., Folch vs. Bligh-Dyer methods). Standardize with spiked recovery tests .
- Experimental Design : Control for dietary history in human studies; use lipidomics platforms (LC-MS/MS) to differentiate this compound isomers . Recommendation: Meta-analysis with PRISMA guidelines to harmonize data from heterogeneous cohorts .
Q. How can isotopic labeling trace this compound’s metabolic fate in vivo?
- Labeling Protocol : Administer ¹³C-oleic acid to EFAD models; track incorporation into this compound via tandem mass spectrometry .
- Pathway Mapping : Use kinetic modeling (e.g., SAAM II software) to estimate conversion rates and competing pathways (e.g., β-oxidation) .
Q. Methodological & Reporting Standards
Q. What metadata are essential for reproducibility in this compound research?
Include:
- Sample Context : EFAD status, dietary controls, and donor demographics .
- Analytical Parameters : Column type (e.g., DB-23 for GC), ionization mode (e.g., ESI+ for LC-MS), and validation metrics (LOD, LOQ) .
- Data Deposition : Upload raw spectra to repositories (e.g., MetaboLights) with unique identifiers .
Q. How should conflicting data on this compound’s stability be addressed in publications?
Properties
IUPAC Name |
(5Z,8Z,11Z)-icosa-5,8,11-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSRRHDPHVZAHH-YOILPLPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920487 | |
Record name | Mead acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,8,11-Eicosatrienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20590-32-3 | |
Record name | Mead acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20590-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mead acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020590323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mead acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEAD ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQS194YH3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5,8,11-Eicosatrienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.